molecular formula C16H10BrN3O4S B2691536 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 1173311-91-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No.: B2691536
CAS No.: 1173311-91-5
M. Wt: 420.24
InChI Key: OBVQZIOIZYSUMH-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H10BrN3O4S and its molecular weight is 420.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O4S/c17-13-5-4-12(25-13)15-19-20-16(24-15)18-14(21)6-2-9-1-3-10-11(7-9)23-8-22-10/h1-7H,8H2,(H,18,20,21)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVQZIOIZYSUMH-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H16BrN3O4C_{19}H_{16}BrN_{3}O_{4} with a molecular weight of approximately 426.25 g/mol. The compound features a benzo[d][1,3]dioxole moiety and a 1,3,4-oxadiazole ring, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:

  • Formation of the dioxole ring through cyclization reactions.
  • Introduction of the bromothiophene moiety via electrophilic substitution.
  • Coupling reactions to form the final acrylamide structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, compounds with benzo[d][1,3]dioxole derivatives have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
DoxorubicinHepG27.46

These findings suggest that this compound may exhibit similar or enhanced activity due to its unique structural components.

Enzyme Inhibition

Compounds with similar structures have been reported as effective inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B. For example:

CompoundIC50 (µM)MAO TypeReference
Compound C0.0021MAO-B
Compound D0.029MAO-A

The mechanism of action likely involves competitive inhibition at the enzyme's active site, which has been corroborated by molecular docking studies.

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, related compounds have demonstrated significant antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Benzo[d][1,3]dioxole : Known for its role in enhancing bioactivity through electron-donating properties.
  • Bromothiophene : The presence of halogens often increases lipophilicity and can enhance binding affinity to biological targets.
  • Acrylamide Group : This moiety may facilitate interactions with enzymes or receptors involved in cancer pathways.

Case Studies

In a recent study involving derivatives of benzo[d][1,3]dioxole:

  • Several compounds were synthesized and evaluated for their anticancer properties.
  • The most potent derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin.

These findings support the hypothesis that modifications to the benzo[d][1,3]dioxole framework can yield compounds with superior biological activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this acrylamide derivative?

  • Methodology :

  • Use a two-step protocol: (1) Condensation of benzo[d][1,3]dioxole-5-carbaldehyde with cyanoacetamide derivatives in ethyl acetate or toluene, catalyzed by triethylamine (TEA) . (2) Coupling with 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine via nucleophilic acyl substitution.
  • Monitor reaction progress with TLC and optimize stoichiometry (e.g., 1:1 molar ratio of acid chloride to amine intermediate) .
  • Purify via column chromatography (hexane/EtOAc gradient) to isolate the (E)-isomer selectively .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Key Methods :

  • 1H/13C NMR : Confirm acrylamide geometry (e.g., coupling constant J = 15.2 Hz for trans-vinylic protons) and aromatic substitution patterns .
  • FTIR : Validate carbonyl stretches (amide C=O at ~1650 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 356.20) and isotopic patterns for bromine .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Avoid inhalation/contact with dust; use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Store in airtight containers at 2–8°C, away from light and moisture, to prevent hydrolysis of the acrylamide bond .

Advanced Research Questions

Q. How can regioselectivity challenges in 1,3,4-oxadiazol-2-yl ring formation be addressed?

  • Strategies :

  • Use POCl3 as a cyclizing agent for carbohydrazide intermediates under reflux to favor 1,3,4-oxadiazole over 1,2,4-isomers .
  • Employ microwave-assisted synthesis (e.g., 100–120°C, 300 W) to enhance reaction efficiency and reduce side products .
  • Validate regiochemistry via X-ray crystallography (e.g., single-crystal analysis of analogous compounds) .

Q. How should conflicting bioactivity data (e.g., lower antimicrobial activity vs. reference drugs) be analyzed?

  • Approach :

  • Compare test conditions: Ensure equivalent concentrations and solvent controls (e.g., DMSO ≤1% v/v) to rule out cytotoxicity artifacts .
  • Perform dose-response assays (e.g., MIC/MBC) to quantify potency differences. For example, compound 9d in analogs showed 16 mm inhibition vs. B. subtilis, while rifampicin achieved 21 mm under identical disc diffusion conditions .
  • Investigate structure-activity relationships (SAR): Modify the bromothiophene moiety to enhance membrane permeability .

Q. What advanced techniques can elucidate the compound’s mechanism of action?

  • Experimental Design :

  • Molecular docking : Screen against target enzymes (e.g., fungal CYP51 or bacterial DNA gyrase) using docking software (AutoDock Vina) to predict binding affinities .
  • Metabolomic profiling : Treat microbial cultures with the compound and analyze via LC-MS to identify disrupted pathways (e.g., cell wall synthesis intermediates) .
  • Resistance induction assays : Serial passage microbes under sub-inhibitory concentrations to assess resistance development risk .

Key Considerations for Researchers

  • Synthetic Reproducibility : Document reaction parameters (e.g., TEA volume, solvent purity) rigorously to mitigate batch-to-batch variability .
  • Data Validation : Cross-reference spectral data with published analogs (e.g., benzo[d][1,3]dioxole derivatives) to confirm structural fidelity .
  • Ethical Compliance : Adhere to institutional biosafety protocols when testing bioactive compounds, especially for hemolytic/thrombolytic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.